molecular formula C8H14N2O B8762548 (5-Butylisoxazol-3-yl)methanamine

(5-Butylisoxazol-3-yl)methanamine

Cat. No. B8762548
M. Wt: 154.21 g/mol
InChI Key: XHEROXYTKVONSN-UHFFFAOYSA-N
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Patent
US07915281B2

Procedure details

A solution of hydrazine hydrate (888 mg, 15.1 mmol) in THF (5 mL) was added to a solution of 2-[(5-butylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (2.14 g, 7.53 mmol) in 2:1 ethanol:THF (60 mL), and the solution was heated at reflux gently for four hours. A precipitate formed and was removed by filtration and washed with THF. The filtrate was concentrated under reduced pressure to provide 1.0 g of (5-butylisoxazol-3-yl)methylamine as a pale yellow solid.
Quantity
888 mg
Type
reactant
Reaction Step One
Name
2-[(5-butylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[CH2:4]([C:8]1[O:12][N:11]=[C:10]([CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:9]=1)[CH2:5][CH2:6][CH3:7].C(O)C>C1COCC1>[CH2:4]([C:8]1[O:12][N:11]=[C:10]([CH2:13][NH2:14])[CH:9]=1)[CH2:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
888 mg
Type
reactant
Smiles
O.NN
Name
2-[(5-butylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Quantity
2.14 g
Type
reactant
Smiles
C(CCC)C1=CC(=NO1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux gently for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC(=NO1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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